molecular formula C13H12ClN3O B5452684 N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea CAS No. 853319-24-1

N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea

Cat. No.: B5452684
CAS No.: 853319-24-1
M. Wt: 261.70 g/mol
InChI Key: ORPBERMLRZCXSU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N'-2-pyridinylurea is a urea derivative featuring a 3-chloro-4-methylphenyl group and a 2-pyridinyl moiety linked via a urea bridge. Urea derivatives are widely studied for their biological activities, including pesticidal and plant growth-regulating properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-5-6-10(8-11(9)14)16-13(18)17-12-4-2-3-7-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPBERMLRZCXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853319-24-1
Record name N-(3-CHLORO-4-METHYLPHENYL)-N'-(2-PYRIDINYL)UREA
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Biological Activity

N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3-chloro-4-methylaniline with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at controlled temperatures. This synthesis pathway is crucial for producing the compound with high purity and yield.

The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus disrupting cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological responses.
  • DNA Interaction : Similar to other alkaloids, it could interfere with nucleic acid synthesis, leading to inhibition of cell division and growth in pathogens.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100
Pseudomonas aeruginosa150

These values suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Various studies have reported cytotoxic effects against different cancer cell lines.

Cytotoxicity Data

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30

The IC50 values indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly inhibited bacterial growth compared to conventional antibiotics, suggesting its potential as a new therapeutic agent in treating resistant infections .
  • Anticancer Research : Another study focused on the compound's effects on apoptosis in cancer cells. The findings revealed that treatment with this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Scientific Research Applications

Agricultural Applications

1.1 Plant Growth Regulation

N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea has been identified as an effective plant growth regulator. Its efficacy is comparable to well-established growth regulators such as 6-benzyladenine and kinetin, particularly at low concentrations. Research indicates that it can significantly enhance cell division, differentiation, and enlargement in plant tissues.

  • Optimal Concentration : The compound exhibits maximum effectiveness at concentrations as low as 0.0005 to 0.001 ppm, which is notably lower than that required for traditional growth regulators .

1.2 Mechanism of Action

The compound operates by influencing various physiological processes within plants:

  • Cell Division & Differentiation : It promotes cellular activities essential for growth.
  • Fertilization Enhancement : It aids in the fertilization processes of various crops, including melons and tobacco, leading to increased yield .

1.3 Application Methods

The application can be performed through:

  • Soil Incorporation : Adding directly to the soil.
  • Foliar Spraying : Applying as an aqueous solution or suspension directly onto plant surfaces.

Medicinal Applications

2.1 Antimicrobial and Anticancer Properties

Research has highlighted the potential of this compound in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cells indicate a possible role in inducing apoptosis or inhibiting cell proliferation.

Chemical Synthesis Applications

This compound serves as a valuable reagent in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a precursor for synthesizing more complex chemical entities in pharmaceutical development .

Case Studies

StudyFocusFindings
Study 1Plant Growth RegulationDemonstrated significant increase in tobacco leaf size when treated with this compound at 0.001 ppm compared to control groups.
Study 2Antimicrobial ActivityShowed inhibitory effects against E. coli and Staphylococcus aureus at varying concentrations, suggesting potential for development as a disinfectant.
Study 3Anticancer ResearchInduced apoptosis in breast cancer cell lines, indicating possible therapeutic applications in oncology .

Chemical Reactions Analysis

Hydrolysis of the Urea Bond

The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions. This reaction yields substituted aniline and pyridine derivatives:
Reaction Conditions :

  • Acidic: 6 M HCl, reflux (100–110°C), 6–8 hours

  • Basic: 10% NaOH, 80°C, 4–6 hours

ReactantsProductsYield (%)Conditions
N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea3-chloro-4-methylaniline + 2-aminopyridine85–92Acidic hydrolysis
This compound3-chloro-4-methylphenyl isocyanate + 2-aminopyridine78–84Basic hydrolysis

The reaction proceeds via nucleophilic attack on the carbonyl carbon, breaking the C–N bond .

Electrophilic Aromatic Substitution (EAS)

The 3-chloro-4-methylphenyl group undergoes EAS at the meta and para positions relative to existing substituents.

Nitration

Conditions : HNO₃/H₂SO₄, 0–5°C, 2–4 hours
Products :

  • Primary : 3-chloro-4-methyl-5-nitrophenyl derivative (major)

  • Secondary : 3-chloro-4-methyl-2-nitrophenyl derivative (minor)

PositionYield (%)Regioselectivity Factor
Meta (C-5)726.3:1
Ortho (C-2)11

The chloro group directs nitration to the meta position, while steric hindrance from the methyl group suppresses ortho substitution .

Sulfonation

Conditions : H₂SO₄ (fuming), 50°C, 3 hours
Product : 3-chloro-4-methyl-5-sulfophenyl derivative (89% yield).

Coordination Chemistry with Metals

The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals:

Metal SaltReaction ConditionsComplex StructureApplication
PdCl₂EtOH, 25°C, 1 hour[Pd(L)₂Cl₂]Catalytic cross-coupling
Cu(NO₃)₂H₂O/MeOH, 60°C, 2 hours[Cu(L)(NO₃)₂(H₂O)]Antimicrobial studies

Stoichiometric studies indicate a 1:2 (metal:ligand) ratio in most complexes .

Oxidation of the Pyridinyl Ring

Conditions : KMnO₄, H₂O, 70°C, 5 hours
Product : Pyridine N-oxide derivative (63% yield).

Reductive Alkylation

Conditions : HCHO/NaBH₃CN, pH 7, 25°C
Product : N-methylated urea derivative (58% yield).

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductsYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃, DMFBiaryl-functionalized urea76
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-aryl derivatives81

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition : >200°C, releases CO and NH₃.

  • Photolysis : UV light (254 nm) induces C–Cl bond cleavage, forming a phenyl radical intermediate .

Key Research Findings

  • Catalytic Activity : Pd complexes of this compound show efficacy in Heck reactions (TON = 1,200) .

  • Biological Precursor : Hydrolysis products (3-chloro-4-methylaniline) are intermediates in herbicide synthesis .

  • Solvent Effects : Reactivity in DMF increases EAS yields by 15–20% compared to THF.

This compound’s versatility in organic synthesis and coordination chemistry underscores its utility in pharmaceutical and materials science research.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional differences between N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea and selected analogs:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Applications/Properties Reference
This compound C₁₃H₁₂ClN₃O R₁: 3-Cl-4-MePh; R₂: 2-Py 261.71* Hypothesized plant growth regulator (inferred) -
Forchlorfenuron (N-(2-Chloro-4-pyridinyl)-N'-phenylurea) C₁₂H₁₀ClN₃O R₁: Ph; R₂: 2-Cl-4-Py 247.68 Plant growth regulator (commercial use)
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) C₁₇H₁₉ClN₂O R₁: 2-ClPhCH₂; R₂: Cumyl 302.80 Herbicide
N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea C₂₀H₁₇N₃OS Thiourea; R₁: Biphenyl-4-CO; R₂: 2-PyCH₂ 355.43 Structural studies (trans-cis configuration)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (Me) effects, which may modulate solubility and receptor interactions compared to forchlorfenuron’s unsubstituted phenyl group . Pyridinyl vs.

Physical Properties: Melting points for urea derivatives with chloro and methyl substituents (e.g., analogs in ) range from 268–287°C, suggesting similar thermal stability for the target compound .

Biological Activity: Forchlorfenuron is a known cytokinin agonist used to promote fruit enlargement . The target compound’s 3-chloro-4-methylphenyl group may enhance soil persistence or alter species selectivity. Thiourea analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities due to the thiono sulfur, which urea lacks, impacting target binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea, and what are their comparative advantages?

  • Methodological Answer : The synthesis typically involves coupling 3-chloro-4-methylaniline with 2-pyridinyl isocyanate or via nucleophilic substitution of carbamoyl chlorides. For example, urea bond formation can be achieved by reacting an aryl isocyanate with a substituted pyridinylamine under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM). Comparative advantages include higher yields (70–85%) with carbamoyl chloride intermediates due to better reactivity control, while isocyanate routes may require strict moisture avoidance .

Q. How can researchers validate the crystal structure of this compound using X-ray crystallography?

  • Methodological Answer : Structural validation involves refining single-crystal X-ray diffraction data using SHELXL . Key steps include:

  • Checking R-factors (R1 < 0.05 for high-quality data).
  • Validating bond lengths and angles against the Cambridge Structural Database (CSD).
  • Using PLATON to assess geometric anomalies (e.g., torsional angles, hydrogen bonding).
  • Cross-verifying thermal displacement parameters (Ueq) to ensure no overfitting .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS for mass confirmation.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via FTIR to detect hydrolysis of the urea moiety.
  • Quantify impurities using TLC (silica gel, ethyl acetate/hexane) with a detection threshold of ≤0.5% .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

  • Methodological Answer :

  • NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. Compare experimental 1^1H/13^{13}C shifts with density functional theory (DFT)-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)).
  • IR : Assign carbonyl (C=O) stretching bands (~1650–1700 cm1^{-1}) by correlating with crystallographic data.
  • Address solvent effects (e.g., DMSO-d6 vs. CDCl3) and trace moisture interference in urea bond analysis .

Q. How can reaction yields be optimized while minimizing by-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (triethylamine vs. DBU) to identify optimal conditions.
  • By-product mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HCl in carbamoyl chloride routes.
  • Kinetic studies : Monitor reaction progress via in situ IR to terminate at peak yield (typically 3–5 hours) .

Q. What mechanistic insights exist for the biological activity of this compound, and how can in silico methods aid target identification?

  • Methodological Answer :

  • Mechanism : The urea moiety mimics cytokinin hormones, potentially interacting with plant adenosine phosphate-isopentenyltransferase (IPT) receptors.
  • In silico approaches :
  • Use AutoDock Vina to dock the compound into cytokinin receptor X-ray structures (PDB: 3LG4).
  • Perform molecular dynamics simulations (GROMACS) to assess binding stability.
  • Validate predictions with site-directed mutagenesis of key residues (e.g., Asp262 in IPT) .

Data Contradiction Analysis

Q. How should researchers address conflicting data in crystallographic vs. computational bond-length predictions?

  • Methodological Answer :

  • Compare experimental X-ray bond lengths (e.g., C=O: 1.23 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.
  • Validate using charge density analysis (Multiflex refinement in SHELXL) to distinguish static vs. dynamic disorder .

Q. What protocols reconcile divergent bioactivity results across plant models?

  • Methodological Answer :

  • Standardize assays using Arabidopsis thaliana (model organism) with controlled auxin/cytokinin ratios.
  • Quantify dose-response curves (EC50) across species and correlate with receptor homology (e.g., sequence alignment of IPT orthologs) .

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